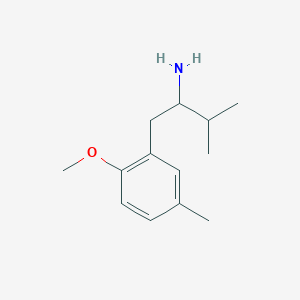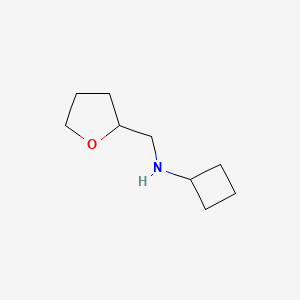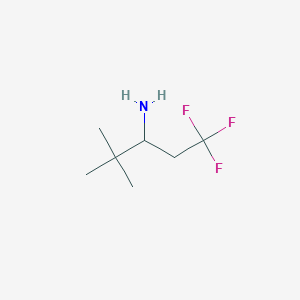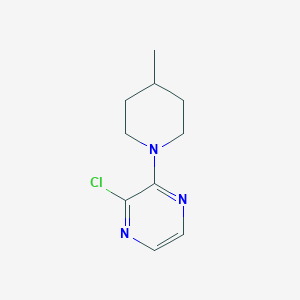![molecular formula C10H12N4 B1428019 1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE CAS No. 944905-64-0](/img/structure/B1428019.png)
1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE: is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE can be achieved through “Click” chemistry, a widely used method for constructing 1,2,3-triazole rings. One common approach involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. This reaction is typically carried out in an aqueous medium, which is environmentally friendly and provides good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure high purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the triazole ring may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring into more reduced forms, potentially altering its chemical properties.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
科学的研究の応用
Chemistry: In chemistry, 1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE is used as a building block for synthesizing more complex molecules. Its unique triazole ring structure makes it valuable for constructing heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, photographic materials, and corrosion inhibitors. Its chemical stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. Molecular docking studies have shown that the compound can form stable interactions with enzyme residues, contributing to its inhibitory potential .
類似化合物との比較
1-(3-Methylphenyl)methanamine: This compound shares a similar structure but lacks the triazole ring, which significantly alters its chemical properties.
1-(4-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine: This is a positional isomer with the methyl group at the 4-position instead of the 3-position.
Uniqueness: The presence of the triazole ring in 1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE imparts unique chemical properties, such as enhanced stability and reactivity. This makes it distinct from other similar compounds and valuable for various applications .
特性
CAS番号 |
944905-64-0 |
|---|---|
分子式 |
C10H12N4 |
分子量 |
188.23 g/mol |
IUPAC名 |
[1-(3-methylphenyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C10H12N4/c1-8-3-2-4-10(5-8)14-7-9(6-11)12-13-14/h2-5,7H,6,11H2,1H3 |
InChIキー |
CEFKWQDLEBSHQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)CN |
正規SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine](/img/structure/B1427937.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427938.png)






![[4-Methyl-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1427950.png)


![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B1427953.png)


